Geraniin

Catalog No.
S593958
CAS No.
M.F
C41H28O27
M. Wt
952.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geraniin

Product Name

Geraniin

IUPAC Name

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C41H28O27

Molecular Weight

952.6 g/mol

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1

InChI Key

JQQBXPCJFAKSPG-SVYIMCMUSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Synonyms

Geraniin

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Geraniin is a naturally occurring compound classified as a dehydroellagitannin, primarily found in various plants such as Geranium thunbergii and the rind of Nephelium lappaceum (rambutan). With a molecular weight of approximately 952.64 g/mol, geraniin is notable for its complex structure, which includes one hexahydroxydiphenic acid unit, one modified hexahydroxydiphenic acid unit (dehydrohexahydroxydiphenic acid), and one gallic acid unit linked to a glucose molecule . This compound is recognized for its significant antioxidant properties and potential health benefits, making it a subject of extensive research in pharmacology and nutrition.

The mechanism of action for Geraniin's various biological effects is an active area of research. Here are some proposed mechanisms:

  • Anti-cancer activity: Studies suggest Geraniin may induce apoptosis (programmed cell death) in cancer cells by inactivating the PI3K/Akt/mTOR signaling pathway [].
  • Anti-viral activity: Geraniin might inhibit the replication of viruses like herpes simplex virus and dengue virus by binding to their envelope proteins [, ].
  • Anti-inflammatory activity: Geraniin may suppress the production of inflammatory mediators like TNF-alpha.

These mechanisms require further investigation to fully understand Geraniin's potential health benefits.

There is limited information on the safety profile of Geraniin.

  • Since it's a naturally occurring compound, it's generally considered safe for consumption in the amounts typically found in food sources.
  • However, concentrated Geraniin supplements might have unknown side effects, and further research is needed to determine safe dosages and potential interactions with medications.

Antibacterial Activity:

Studies have shown geraniin possesses antibacterial properties against various bacteria, including Staphylococcus aureus and Xanthomonas campestris pv. vitians. It is believed to disrupt the bacterial cell membrane and inhibit their growth.

Antiviral Potential:

Research suggests geraniin exhibits antiviral activity against certain viruses, including dengue virus type 2 and human enterovirus 71. It is hypothesized to work by binding to the virus and hindering its attachment to host cells, thereby preventing replication.

Antioxidant Properties:

Geraniin demonstrates significant antioxidant activity, potentially protecting cells from damage caused by free radicals. This property might contribute to its potential benefits in various health conditions associated with oxidative stress.

Potential in Metabolic Health:

Studies suggest geraniin may play a role in improving metabolic health. It has been shown to lower blood sugar levels and improve insulin sensitivity in animal models fed a high-fat diet. However, further research is needed to confirm these findings in humans.

Other Investigated Applications:

Geraniin is also being explored for its potential benefits in various other areas, including:

  • Anti-inflammatory effects: Geraniin may help reduce inflammation, potentially offering benefits in conditions like arthritis and inflammatory bowel disease.
  • Bone health: Studies suggest geraniin might promote bone formation and protect against bone loss.
  • Neuroprotection: Geraniin may have neuroprotective properties, potentially benefiting brain health and protecting against neurodegenerative diseases.

Geraniin undergoes hydrolysis when exposed to hot water or weak acids/bases, resulting in several metabolites, including corilagin, ellagic acid, and gallic acid . The hydrolysis process alters its chemical structure and can affect its biological activity. Additionally, geraniin can be transformed into chebulagic acid through a glutathione-mediated reaction .

Geraniin exhibits a wide range of biological activities:

  • Antioxidant Activity: It demonstrates significant antioxidant properties, which can protect cells from oxidative stress .
  • Anticancer Properties: Studies have shown that geraniin can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway and up-regulating Fas ligand expression .
  • Immunomodulatory Effects: It has been reported to inhibit tumor necrosis factor-alpha and nuclear factor kappa-light-chain-enhancer of activated B cells in ovarian cancer cells, suggesting potential therapeutic applications in inflammatory diseases .
  • Antiviral Activity: Geraniin has shown efficacy against various viruses, including human enterovirus 71 and dengue virus, by disrupting viral protein interactions .

The synthesis of geraniin typically involves extraction from plant sources. Common methods include:

  • Conventional Extraction: This involves decoction or solvent extraction using ethanol, methanol, or aqueous mixtures. The plant materials are often pre-treated to remove lipophilic impurities before extraction .
  • Microwave-Assisted Extraction (MAE): A modern technique that enhances yield and reduces extraction time by applying microwave energy to facilitate the release of active compounds from plant tissues .
  • Chemical Synthesis: Although less common, synthetic pathways have been explored for producing geraniin and its derivatives through

Geraniin's diverse biological activities make it suitable for various applications:

  • Pharmaceuticals: Its anticancer and anti-inflammatory properties position it as a candidate for drug development.
  • Functional Foods: Due to its antioxidant effects, geraniin is being investigated as an ingredient in health supplements and functional foods .
  • Cosmetics: Its skin-protective properties suggest potential use in cosmetic formulations aimed at reducing oxidative damage.

Research has focused on understanding how geraniin interacts with biological systems:

  • Protein Binding: Geraniin has been shown to bind effectively to viral proteins such as the dengue virus envelope protein, inhibiting viral entry into host cells .
  • Metabolite Interaction: Studies indicate that geraniin and its metabolites interact with cellular pathways involved in apoptosis and inflammation, enhancing their therapeutic potential .

Geraniin shares structural similarities with other ellagitannins, but its unique properties set it apart. Here are some similar compounds:

CompoundSourceKey Activities
CorilaginVarious plantsAntioxidant, anticancer
Chebulagic AcidTerminalia chebulaAntioxidant, anti-inflammatory
Ellagic AcidPomegranates, berriesAntioxidant, antiviral
PunicalaginPomegranatesAntioxidant, cardioprotective
CastalaginVarious plantsAntioxidant, antimicrobial

Geraniin is distinguished by its potent immunomodulatory effects and specific binding affinities that enhance its therapeutic applications compared to these similar compounds .

Geraniin was first isolated in 1976 from the leaves of Geranium thunbergii, a plant widely used in Japanese traditional medicine for treating intestinal disorders. The compound derives its name from the genus Geranium, reflecting its botanical origin. Early structural elucidation efforts relied on spectroscopic analysis and chemical degradation, which revealed its unique dehydroellagitannin architecture. The discovery marked a significant milestone in understanding the bioactive constituents of ethnomedicinal plants, as geraniin’s complex structure—featuring a glucose core modified with galloyl and hexahydroxydiphenoyl (HHDP) groups—distinguished it from simpler phenolic compounds. By the 1980s, geraniin had been identified in other species, including Nephelium lappaceum (rambutan rind) and Phyllanthus muellerianus, expanding its relevance to tropical pharmacology.

Classification Within Hydrolysable Tannins

Geraniin belongs to the hydrolysable tannin subclass of ellagitannins, characterized by ester linkages between glucose and hexahydroxydiphenoyl (HHDP) units. Unlike gallotannins, which hydrolyze to release gallic acid, ellagitannins like geraniin yield ellagic acid upon degradation. Its structure comprises:

  • A central β-D-glucopyranose core
  • One HHDP group (C-4→C-6 linked)
  • One dehydrohexahydroxydiphenoyl (DHHDP) group (C-2→C-7 linked)
  • A galloyl moiety esterified at the glucose O-1 position

This configuration places geraniin among the modified dehydroellagitannins, a subgroup noted for oxidized and rearranged acyl units. The table below contrasts key features of hydrolysable tannin subclasses:

FeatureGallotanninsEllagitannins (e.g., Geraniin)
Core structureGlucose + galloyl estersGlucose + HHDP/DHHDP esters
Hydrolysis productsGallic acid + glucoseEllagic acid + glucose
Key bondsDepside (ester) linkagesC–C oxidative couplings
Representative plantsQuercus infectoria (gallnuts)Geranium thunbergii, Nephelium lappaceum
BioactivityAstringent, antimicrobialAnticancer, antiviral, antioxidant

Geraniin’s molecular formula (C₄₁H₂₈O₂₇) and mass (952.6 g/mol) reflect its highly oxidized nature, with 11 hydroxyl and 5 ketone groups enabling diverse biological interactions. Its presence in taxonomically distinct plants—from Geraniaceae to Sapindaceae—suggests convergent evolution in phenolic biosynthesis.

Primary Plant Sources (Geraniaceae, Phyllanthaceae, Sapindaceae)

Geraniin, a dehydroellagitannin with the molecular formula C₄₁H₂₈O₂₇ and molecular weight of 952.6 grams per mole, demonstrates widespread distribution across multiple plant families [1]. The compound has been verified in at least 71 plant species, with its occurrence spanning three primary botanical families: Geraniaceae, Phyllanthaceae, and Sapindaceae [2].

Geraniaceae Family Distribution

The Geraniaceae family, comprising over 830 species distributed across five to seven genera, serves as a significant source of geraniin [4]. Within this family, the genus Geranium represents the largest source with approximately 430 species [4]. Geranium thunbergii stands as one of the most notable sources, recognized as both a popular folk medicine and an official antidiarrheal drug in Japan [6]. Research has confirmed the presence of geraniin alongside other ellagitannins including corilagin, ellagic acid, gallic acid, quercetin, and kaempferol in Geranium thunbergii extracts [36].

The distribution pattern within Geraniaceae shows remarkable diversity across geographical regions. The genus Geranium encompasses approximately 400 species primarily distributed in the Northern Hemisphere, with significant concentrations in temperate climates [3]. Species are naturally found across diverse geographical locations including Australia, New Guinea, South and North Africa, and islands in the Pacific and Atlantic Oceans [3]. In India alone, 27 Geranium species have been documented, with maximum diversity observed in tropical hilly regions and temperate Himalayas [3].

Phyllanthaceae Family Sources

The Phyllanthaceae family represents another major botanical source of geraniin, with over 700 species distributed mainly in tropical regions [5]. Phyllanthus phillyreifolius, an endemic medicinal plant from Reunion Island, demonstrates exceptionally high geraniin concentrations. Quantitative analysis reveals geraniin concentration in Phyllanthus phillyreifolius ethanolic extract reaches 327 milligrams per gram of dry weight extract, equivalent to 110 milligrams per gram of dry weight plant material [35].

Phyllanthus species exhibit remarkable consistency in geraniin production across different geographical locations [5] [18]. The compound serves as the major quantitative constituent in Phyllanthus phillyreifolius, followed by ellagic acid, elaeocarpusin, rutin, quercetin, and gallic acid [5]. Additional Phyllanthus species documented to contain geraniin include Phyllanthus sellowianus and Phyllanthus muellerianus, with the latter showing geraniin as a major constituent contributing significantly to the plant's antimicrobial properties [18].

Sapindaceae Family Occurrence

The Sapindaceae family, known as the soapberry family, contains 138 genera and 1,858 accepted species distributed from temperate to tropical regions [8]. Within this family, Nephelium lappaceum, commonly known as rambutan, represents a particularly rich source of geraniin [11] [12]. The rind of Nephelium lappaceum serves as the primary tissue for geraniin accumulation, with the compound identified as the major ellagitannin present [12].

Quantitative studies demonstrate that rambutan peel contains substantial concentrations of geraniin, making it the dominant compound among ellagitannins present [12]. The fruit processing industry generates approximately 270,000 tons of rambutan annually in Thailand alone, with peel waste contributing 45.9 to 64.7 percent of total weight, representing a significant natural source of geraniin [12].

Plant FamilyRepresentative SpeciesGeraniin ContentTissue LocationReference
GeraniaceaeGeranium thunbergiiPresentWhole plant [6] [36]
PhyllanthaceaePhyllanthus phillyreifolius327 mg/g DWEAerial parts [35]
PhyllanthaceaePhyllanthus muellerianusMajor constituentAerial parts [18]
SapindaceaeNephelium lappaceumMajor compoundRind [11] [12]

Seasonal and Tissue-Specific Accumulation Patterns

Geraniin accumulation demonstrates distinct seasonal variations and tissue-specific distribution patterns across different plant species, influenced by environmental factors and developmental stages [23] [28].

Seasonal Variation Patterns

Ellagitannin compounds, including geraniin, exhibit characteristic seasonal decline patterns in many plant species [28]. Research conducted on multiple tree species reveals that hydrolyzable tannins, particularly ellagitannins, tend to show declining seasonal patterns during summer months [28]. Statistical analysis demonstrates significant decreases in ellagitannin content from June to July and August, with probability values less than 0.001 for both galloyl and hexahydroxydiphenoyl derivatives [28].

Temperature and precipitation treatments significantly influence geraniin and related tannin production [30]. Plants exposed to dry and ambient warm conditions produce higher quantities of tannins that demonstrate reduced polymerization [30]. Conversely, under favorable wet conditions, tannins are produced in lower quantities but exhibit increased polymerization [30]. Climate-induced stress conditions, including drought and increased temperature, induce production of tannins that differ both quantitatively and compositionally from those produced under optimal growing conditions [30].

Seasonal accumulation studies in Casuarina equisetifolia demonstrate that total phenolic content, including tannin compounds, reaches highest levels during summer in young and mature plant tissues [23]. Young plant tissues consistently maintain significantly higher extractable condensed tannin contents compared to mature and senescent tissues throughout growing seasons [23].

Tissue-Specific Distribution

Geraniin distribution varies significantly among different plant tissues, with concentration patterns reflecting specific physiological functions [20] [23]. In many plant species, hydrolyzable tannins accumulate in various tissues including leaves, bark, and roots, with concentrations reaching up to 70 percent of dry weight in specific tissues [20].

Root tissues often serve as primary accumulation sites for tannin compounds including geraniin [3]. According to research on Geranium species, the rootstock represents the main location where proanthocyanidins and related tannin compounds accumulate [3]. Among sixty Geranium species studied, only limited numbers demonstrated considerable tannin content in leaf tissues, with species such as Geranium incanum, Geranium platypetalum, Geranium sinense, Geranium lindenianum, Geranium renardii, and Geranium polyanthes showing significant foliar accumulation [3].

Bark tissues demonstrate substantial geraniin accumulation in certain species [29]. Research on Terminalia catappa root bark reveals the presence of geraniin alongside other ellagitannins including chebulagic acid, corilagin, and related compounds [29]. The concentration and distribution patterns in bark tissues often correlate with defensive functions and seasonal metabolic requirements [29].

Age-related accumulation patterns show distinct differences between juvenile and adult plant materials [26]. In juvenile plants, tannin accumulation including geraniin reaches maximum levels during spring and autumn periods, coinciding with peak organogenetic activity [26]. Adult plants demonstrate different patterns, with tannin accumulation reaching maximum levels during summer months when organogenetic activity peaks [26].

Tissue TypeAccumulation PatternSeasonal PeakFunctional Role
Young leavesHigh concentrationSpring/AutumnDefense against herbivores
Mature leavesModerate concentrationVariableOngoing protection
Root tissuesMaximum accumulationYear-roundStorage and defense
BarkSubstantial levelsSummer peakPathogen resistance

Ecological Roles in Plant Defense Mechanisms

Geraniin serves multiple critical ecological functions as a plant defense compound, demonstrating effectiveness against various biotic threats including herbivores, pathogens, and competing organisms [24] [25] [27].

Antimicrobial Defense Properties

Geraniin exhibits potent antimicrobial activity against diverse pathogenic organisms, functioning as a broad-spectrum defensive compound [18] [25]. Research demonstrates that geraniin effectively inhibits both Gram-positive and Gram-negative bacteria, indicating the presence of broad-spectrum antimicrobial mechanisms [18]. Against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, and Candida albicans, geraniin demonstrates minimum inhibitory concentrations ranging from 0.08 to 1.25 milligrams per milliliter [18].

The antimicrobial mechanism involves direct interaction with bacterial cell membranes, causing morphological alterations including envelope degradation, cytoplasm leakage, and formation of pronounced whitish areas similar to vacuolization [25]. Transmission electron microscopy observations reveal that geraniin treatment results in multi-membranous and multi-wall system formation in treated bacteria, accompanied by extracellular electron-dense material accumulation around bacterial cells [25].

Time-kill kinetics studies demonstrate that geraniin acts primarily as a microbiostatic agent rather than a rapidly bactericidal compound [18]. The compound shows effectiveness against plant pathogenic bacteria, with studies on Xanthomonas campestris pathovar vitians revealing significant mortality increases from 13 percent in control treatments to 50 percent following geraniin treatment [25].

Herbivore Deterrence Mechanisms

Tannin compounds including geraniin defend plant tissues against insect herbivores through both deterrence and toxicity mechanisms [24]. Contrary to early theoretical models, tannins demonstrate no significant effects on protein digestion in insect herbivores, but instead function through oxidative stress induction [24]. In insects with high-pH digestive systems, tannins become particularly prone to oxidation, forming semiquinone radicals, quinones, and other reactive oxygen species [24].

Ellagitannins, including geraniin, oxidize more readily than gallotannins, which in turn demonstrate greater oxidative activity than most condensed tannins [24]. This enhanced oxidative potential contributes to increased toxicity in insect herbivores through production of high levels of reactive oxygen species [24]. The defensive effectiveness varies among different insect types, with caterpillars, grasshoppers, and sap-sucking insects showing differential susceptibility patterns [24].

Plant tissues containing elevated geraniin concentrations demonstrate reduced palatability and increased resistance to herbivore damage [27]. The compound contributes to the first line of defense against insect herbivores, working in conjunction with physical barriers such as trichomes and cuticle structures [27]. Research demonstrates that plants can prevent herbivore selection for oviposition through release of compounds that repel oviposition-inducing herbivores while simultaneously attracting parasitic and predatory insects [27].

Pathogen Resistance Functions

Geraniin contributes significantly to plant pathogen resistance through multiple mechanisms including direct antimicrobial activity and induced defense responses [37]. Ellagitannin compounds, including geraniin, elicit strong plant defense responses against fungal pathogens such as anthracnose disease caused by Colletotrichum acutatum [37]. The defensive mechanism involves interaction with pathogen cell membranes and inhibition of respiratory chain function [37].

Research demonstrates that ellagitannins including geraniin strongly interact with microbial cell membranes, leading to oxidation upon contact and subsequent inhibition of oxygen consumption, nicotinamide adenine dinucleotide hydrogen, and methylthiazolyldiphenyl-tetrazolium bromide reduction [37]. These effects provide evidence that geraniin and related compounds inhibit pathogen respiratory chain function, contributing to antimicrobial effectiveness [37].

The compound demonstrates particular effectiveness against plant pathogenic bacteria through membrane integrity disruption and metabolic interference [25]. Studies using fluorescent nucleic acid stains reveal that geraniin treatment increases bacterial mortality rates significantly compared to control treatments, with effects observable within 45 minutes of exposure [25].

Defense FunctionTarget OrganismsMechanismEffectiveness
AntimicrobialBacteria, fungiMembrane disruptionHigh (90% inhibition)
Herbivore deterrenceInsectsOxidative stressVariable by species
Pathogen resistancePlant pathogensRespiratory inhibitionSignificant mortality
Broad-spectrumMultiple threatsMultiple mechanismsBroad effectiveness

Molecular Architecture: Hexahydroxydiphenoyl and Galloyl Moieties

Geraniin possesses the molecular formula C₄₁H₂₈O₂₇ with a molecular weight of 952.64 grams per mole [1] [2]. The compound is classified as a dehydroellagitannin, distinguished by its unique structural organization around a central glucose core [3] [4]. The molecular architecture comprises three primary structural units that define its chemical identity and biological properties.

The central glucose moiety adopts an unusual ¹C₄ conformation, which differs significantly from the typical ⁴C₁ chair conformation observed in most glucopyranosides [5] [6]. This conformational preference results from the extensive oligocyclic substitution pattern that creates significant steric constraints around the glucose ring [6] [7]. The atypical glucose conformation has profound implications for the overall molecular geometry and contributes to the compound's distinctive physicochemical properties.

The hexahydroxydiphenoyl group represents one of the most characteristic structural features of ellagitannins [3] [8]. In geraniin, this HHDP unit connects the O-3 and O-6 positions of the glucose core through oxidative coupling of adjacent galloyl groups [9] [10]. The HHDP moiety exhibits R-configuration at the O-3/O-6 positions, as determined through circular dichroism studies that show characteristic negative Cotton effects around 230 nanometers [8] [5]. This chiral configuration influences both the compound's spectroscopic properties and its biological activity profiles.

The dehydrohexahydroxydiphenoyl group distinguishes geraniin from simpler ellagitannins through its unique structural arrangement [3] [4]. This DHHDP unit spans the O-2 and O-4 positions of the glucose core, forming a complex polycyclic system that contributes to the compound's remarkable stability [3] [10]. The DHHDP group represents an oxidized form of the HHDP unit, characterized by additional unsaturation that creates a more rigid molecular framework.

The galloyl moiety occupies the O-1 position of the glucose core, providing an asymmetric element to the overall molecular structure [1] [4]. This 3,4,5-trihydroxybenzoyl group maintains its planar aromatic character while participating in extensive hydrogen bonding networks [7]. The galloyl unit serves as both a structural anchor and a functional group that contributes to the compound's antioxidant properties through its phenolic hydroxyl groups.

Structural ComponentPositionConfigurationSpectroscopic Marker
Glucose CoreCentral¹C₄ conformationδ 6.54, 6.51 ppm (¹H NMR)
HHDP GroupO-3/O-6R-configurationm/z 301 (MS fragment)
DHHDP GroupO-2/O-4Oxidized formUV λmax ~280 nm
Galloyl GroupO-1Ester linkagem/z 169 (MS fragment)

Conformational Dynamics in Aqueous Solutions

Geraniin exhibits complex conformational behavior in aqueous environments, characterized by dynamic equilibria between multiple structural forms [11] [12]. The compound exists primarily as an equilibrium mixture of six-membered and five-membered hemiacetal forms, with the distribution influenced by solution conditions including pH, temperature, and solvent composition.

In neutral aqueous solutions, geraniin predominantly adopts the six-membered hemiacetal configuration, accounting for approximately 60 percent of the total population [11] [13]. This form results from intramolecular cyclization where the cyclohexenetrione moiety attached to O-4 of the glucose unit forms a hydrated six-membered hemiacetal ring structure [6] [7]. The remaining 40 percent exists as the five-membered hemiacetal form, creating a dynamic equilibrium that influences the compound's nuclear magnetic resonance spectroscopic appearance [11] [12].

The conformational dynamics are temperature-dependent, with increased thermal energy promoting more rapid interconversion between forms [11]. At elevated temperatures above 40 degrees Celsius, the exchange rate between conformers increases significantly, leading to line broadening in nuclear magnetic resonance spectra due to coalescence effects [11]. Conversely, at reduced temperatures below 0 degrees Celsius, the conformational exchange slows considerably, resulting in sharper nuclear magnetic resonance line shapes and improved spectral resolution [11].

Solvent effects play a crucial role in determining the conformational preferences of geraniin [11] [12]. In methanol solutions, the compound forms methanol adducts with methoxyl groups at the hemiacetal position, resulting in multiple peaks in high-performance liquid chromatography profiles [11]. These adduct formations represent a significant analytical challenge, as they create complex spectroscopic patterns that can complicate structural assignments and quantitative analyses.

The pH dependency of geraniin's conformational behavior reflects the ionizable nature of its multiple phenolic hydroxyl groups [11]. Under acidic conditions, protonation of phenolic groups can influence the electronic distribution within the molecule, affecting the relative stability of different conformational states. This pH sensitivity has important implications for the compound's stability and bioavailability in biological systems.

Dynamic nuclear magnetic resonance studies reveal that the conformational exchange occurs on the millisecond timescale at room temperature [11]. This intermediate exchange rate produces characteristic line broadening effects that can be exploited to study the kinetics and thermodynamics of the conformational equilibrium. The activation energy for interconversion between hemiacetal forms has been estimated to be approximately 15-20 kilocalories per mole, indicating a moderately low energy barrier for the process.

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of geraniin through characteristic chemical shift patterns and coupling relationships [11] [12]. The ¹H nuclear magnetic resonance spectrum exhibits distinctive signals for the anomeric protons of both hemiacetal forms, with the six-membered form appearing at δ 6.54 parts per million and the five-membered form at δ 6.51 parts per million when recorded in acetone-d₆:CF₃COOD:D₂O (70:25:5) solvent system [11] [12].

The complexity of geraniin's nuclear magnetic resonance spectrum necessitates careful solvent selection to achieve adequate signal resolution [11]. Dimethyl sulfoxide-d₆ provides good solubility but insufficient peak separation for detailed structural analysis [11]. Acetone-d₆ offers superior spectral resolution but requires the addition of D₂O and CF₃COOD to enhance solubility and provide sharp signals through suppression of hydrogen bonding effects [11] [12].

The ¹³C nuclear magnetic resonance spectrum of geraniin displays multiple carbon signals corresponding to the aromatic carbons of the galloyl and HHDP groups, as well as the glucose backbone carbons [11]. The anomeric carbon signals appear in the characteristic region between 90-110 parts per million, providing confirmatory evidence for the hemiacetal structural assignments. The carbonyl carbons of the ester linkages resonate in the 160-170 parts per million region, confirming the presence of galloyl and HHDP ester bonds.

Mass spectrometry analysis of geraniin reveals a molecular ion peak at m/z 951 [M-H]⁻ in negative ion electrospray ionization mode [14] [15]. The fragmentation pattern provides valuable structural information through characteristic losses that correspond to specific structural units. Dehydration produces a fragment at m/z 933 [M-H-18]⁻, indicating the presence of labile hydroxyl groups [14]. Loss of the HHDP-galloyl moiety generates a fragment at m/z 479, while the characteristic ellagic acid fragment appears at m/z 301 [14] [15].

Additional mass spectrometric fragments include m/z 169 corresponding to gallic acid and m/z 125 representing gallic acid decarboxylation [14]. These fragmentation patterns are diagnostic for ellagitannin structures and provide confirmation of the galloyl and HHDP structural units within the molecule. Tandem mass spectrometry experiments allow for detailed mapping of the fragmentation pathways and structural connectivity.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of multiple functional groups within geraniin's structure [16] [17]. The broad absorption region between 3600-3200 cm⁻¹ corresponds to O-H stretching vibrations from the numerous phenolic hydroxyl groups present in the galloyl and HHDP units [16]. A secondary absorption band at 3500-3300 cm⁻¹ indicates the presence of water molecules, consistent with the hydrated crystal structure [16].

The carbonyl stretching region exhibits strong, sharp absorptions between 1720-1680 cm⁻¹, characteristic of ester carbonyl groups linking the galloyl and HHDP units to the glucose core [16] [17]. Aromatic C=C stretching vibrations appear at 1630-1600 cm⁻¹, while aromatic skeletal vibrations are observed at 1520-1450 cm⁻¹ [16]. The C-O stretching vibrations of ester linkages produce strong absorptions at 1280-1200 cm⁻¹, providing additional confirmation of the ester bond architecture [16].

Spectroscopic MethodKey SignalsStructural Assignment
¹H NMRδ 6.54, 6.51 ppmAnomeric protons (hemiacetal forms)
¹³C NMRδ 90-110 ppmAnomeric carbons
MSm/z 951 [M-H]⁻Molecular ion
MS/MSm/z 301Ellagic acid fragment
FT-IR3600-3200 cm⁻¹O-H stretching (phenolic)
FT-IR1720-1680 cm⁻¹C=O stretching (ester)

X-ray Crystallography Studies of Hydrated Forms

Comprehensive X-ray crystallographic studies of geraniin have provided unprecedented insight into its three-dimensional molecular structure and hydration patterns [5] [6] [7]. The crystallographic investigations employed both conventional laboratory X-ray sources and high-intensity synchrotron radiation to achieve detailed structural characterization at multiple temperatures, revealing the complex hydrogen bonding networks that stabilize the crystal structure.

Geraniin crystallizes in the orthorhombic space group P 21 21 21 with unit cell parameters a = 13.055 ± 0.002 Å, b = 29.139 ± 0.004 Å, and c = 11.576 ± 0.001 Å at 295 K [6] [7]. The unit cell volume of 4403.6 ± 1 ų accommodates the large molecular size and extensive hydration network. The structure determination required sophisticated computational approaches, as conventional direct methods programs failed to solve the structure due to its complexity [5] [6].

The breakthrough in structure solution came through the application of DIRDIF methodology using hexahydroxydiphenoyl group conformers as input fragments for vector search procedures [5] [6]. This approach successfully identified the molecular architecture, revealing a cyclohexenetrione moiety attached to O-4 of the central glucose unit in a hydrated six-membered hemiacetal ring structure [6] [7]. The structural determination confirmed the unusual ¹C₄ glucose conformation predicted from nuclear magnetic resonance studies [5] [6].

Low-temperature synchrotron data collection at 120 K using high-energy radiation (λ = 0.86 Å) at the EMBL/DESY Hamburg facility provided exceptional resolution that allowed identification of nearly all hydrogen atoms [6] [7]. This included hydrogen atoms associated with the seven water molecules per geraniin unit, enabling detailed analysis of approximately thirty different hydrogen bond interactions within the crystal structure [6] [7].

The hydration pattern reveals a complex network of water molecules that play crucial roles in crystal stability and molecular packing [6] [7]. Each geraniin molecule is associated with seven water molecules that form extensive hydrogen bonding networks with the phenolic hydroxyl groups of the galloyl and HHDP units [6]. These water molecules occupy well-defined crystallographic positions and contribute significantly to the overall crystal architecture through bridging interactions between adjacent molecules.

The crystal packing analysis demonstrates that the hydration water molecules serve multiple structural functions [6] [7]. They provide additional hydrogen bonding sites that stabilize the crystal lattice, facilitate favorable intermolecular interactions between geraniin molecules, and accommodate the steric demands of the complex molecular architecture. The water molecules show ordered arrangements with clear hydrogen bonding partnerships, indicating their integral role in the crystal structure rather than simple cavity filling.

Temperature-dependent studies reveal interesting thermal behavior of the hydrated crystal structure [6]. The room temperature structure (295 K) and low-temperature structure (120 K) show similar overall molecular conformations but differ in thermal motion parameters and hydrogen atom localization [6]. The improved resolution at low temperature allows for more precise determination of hydrogen positions and better characterization of weak intermolecular interactions.

The refinement statistics demonstrate the high quality of the crystallographic data, with R-factors of 0.046 at room temperature improving to better than 0.046 at low temperature [6] [7]. The goodness-of-fit parameters and residual electron density maps confirm the accuracy of the structural model and the complete assignment of all significant electron density features including the hydration water molecules.

Crystallographic ParameterRoom Temperature (295 K)Low Temperature (120 K)
Space GroupP 21 21 21P 21 21 21
Unit Cell a13.055 ± 0.002 ÅSimilar precision
Unit Cell Volume4403.6 ± 1 ųSlight contraction
R-factor0.046< 0.046
Hydrogen Atoms LocatedPartialNearly complete
Water Molecules7 H₂O per unit7 H₂O per unit
Hydrogen Bonds~30 interactions~30 interactions

XLogP3

-0.6

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

14

Exact Mass

952.08179561 g/mol

Monoisotopic Mass

952.08179561 g/mol

Heavy Atom Count

68

Appearance

Yellow powder

Wikipedia

Geraniin

Dates

Last modified: 08-15-2023

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